DihydroCsA

説明

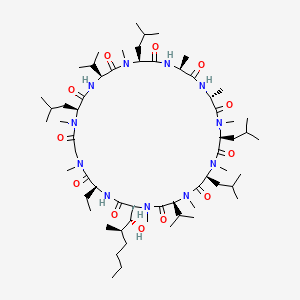

Dihydrocyclosporin A (DH-CsA) is a hydrogenated derivative of Cyclosporin A (CsA), a well-known immunosuppressive drug. Structurally, DH-CsA retains the cyclic undecapeptide backbone of CsA but features reduced double bonds, altering its conformational flexibility and interaction with biological targets . It is widely used in biochemistry to study cyclophilin binding, protein folding, and immunosuppressive mechanisms. With a molecular formula of C₆₂H₁₁₃N₁₁O₁₂ and a molecular weight of 1,204.64 g/mol, DH-CsA serves as a critical tool for probing structure-activity relationships in cyclosporin analogs .

特性

CAS番号 |

59865-15-5 |

|---|---|

分子式 |

C62H113N11O12 |

分子量 |

1204.6 g/mol |

IUPAC名 |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1 |

InChIキー |

TYFOVYYNQGNDKH-CJOIJTDBSA-N |

異性体SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

正規SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

外観 |

Solid powder |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dihydrocyclosporin A; Dihydrocyclosporin-A; Dihydrocyclosporin A. |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocyclosporin A involves the hydrogenation of Cyclosporine A. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds in Cyclosporine A without affecting other functional groups .

Industrial Production Methods: Industrial production of Dihydrocyclosporin A follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through chromatographic techniques to remove any impurities .

化学反応の分析

Types of Reactions: Dihydrocyclosporin A undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: As mentioned, the primary reduction reaction involves the hydrogenation of Cyclosporine A.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

科学的研究の応用

Chemistry

Dihydrocyclosporin A serves as a model compound for studying peptide synthesis and modification. Its structural characteristics allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with distinct pharmacological properties.

Biology

In biological research, Dihydrocyclosporin A has been investigated for its effects on cellular processes and immune modulation. It plays a crucial role in understanding the mechanisms of immune response by inhibiting calcineurin activity, which is pivotal for T-cell activation.

Medicine

The compound has potential applications in treating autoimmune diseases and preventing organ transplant rejection. Its immunosuppressive properties make it a candidate for clinical use in conditions where modulation of the immune response is necessary .

Industry

Dihydrocyclosporin A is being explored in the development of new immunosuppressive drugs and therapeutic agents. Its enhanced stability and reduced toxicity compared to cyclosporin A make it a valuable asset in pharmaceutical research.

Antileishmanial Efficacy

A study evaluated the efficacy of dihydrocyclosporin A against Leishmania donovani. The results indicated that dihydrocyclosporin A exhibited significant inhibitory activity against both promastigotes and intracellular amastigotes, suggesting its potential as a therapeutic agent for visceral leishmaniasis .

Non-Immunosuppressive Properties

Research has highlighted dihydrocyclosporin A's minimal immunosuppressive activity compared to cyclosporin A. This characteristic allows it to be utilized as a control in studies assessing the role of immunosuppression in treating parasitic infections .

作用機序

Dihydrocyclosporin A exerts its effects primarily through interactions with cellular proteins. It binds to cyclophilin, forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . This mechanism is similar to that of Cyclosporine A but with reduced immunosuppressive activity .

類似化合物との比較

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of DH-CsA and Key Analogs

Key Insights :

- Structural Nuances: DH-CsA and CsA differ by two hydrogen atoms, which reduces DH-CsA’s conformational rigidity. This impacts cyclophilin binding affinity and downstream immunosuppressive effects .

- Functional Divergence: While DH-CsA retains cyclophilin-binding activity, its immunosuppressive potency is lower than CsA. In contrast, dihydro-tacrolimus (structurally unrelated) achieves immunosuppression via FKBP12 binding, illustrating divergent mechanisms .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Data

Key Insights :

- Renal Safety : DH-CsA demonstrates reduced nephrotoxicity compared to CsA in murine models, likely due to weaker calcineurin inhibition .

Mechanistic and Clinical Relevance

- Cyclophilin Binding : DH-CsA competes with CsA for cyclophilin binding in T-cells, but its reduced efficacy correlates with weaker inhibition of calcineurin-NFAT signaling .

- Structure-Activity Exceptions: Among 14 CsA analogs tested, some showed cyclophilin binding without immunosuppressive activity, suggesting additional factors (e.g., cellular uptake, metabolite stability) influence therapeutic outcomes .

- Formulation Advances : Patent data indicate that hydrogenated cyclosporins (e.g., DH-CsA) are being explored in microemulsion preconcentrates to enhance bioavailability and reduce toxicity .

生物活性

Dihydrocyclosporin A (DHCsA) is a co-metabolite of cyclosporin A (CsA), primarily known for its role in immunosuppression. However, DHCsA exhibits distinct biological activities that warrant further investigation, particularly in the context of parasitic infections and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DHCsA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆₂H₁₁₃N₁₁O₁₂

- Solubility : Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Immunosuppressive Activity

Dihydrocyclosporin A has been noted for its marginal immunosuppressive activity compared to CsA. It is often used as a control in studies evaluating the immunosuppressive effects of CsA, particularly in parasitic infections . Notably, DHCsA does not exhibit significant immunosuppressive properties, making it a candidate for applications where immunosuppression is undesirable.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic effects of DHCsA against various pathogens:

- Leishmania donovani : DHCsA demonstrated notable efficacy against both promastigotes and intracellular amastigotes of L. donovani. The IC₅₀ values were reported as follows:

- Toxoplasma gondii : DHCsA has been evaluated for its ability to inhibit T. gondii by targeting cyclophilins, which are crucial for the parasite's survival. The binding affinity and inhibitory properties were characterized using X-ray crystallography, revealing that DHCsA can inhibit T. gondii cyclophilins without compromising human immune responses .

The mechanisms underlying the biological activity of DHCsA are multifaceted:

- Cytokine Modulation : DHCsA has been shown to enhance the production of pro-inflammatory cytokines such as IL-12, TNF-α, and IFN-γ while reducing anti-inflammatory cytokines like IL-10 and IL-4 in infected macrophages. This modulation suggests a potential role in enhancing immune responses against infections .

- Morphological Changes : Treatment with DHCsA resulted in significant alterations in the morphology and ultrastructure of L. donovani, particularly affecting mitochondrial integrity .

Study on Leishmaniasis Treatment

In a controlled study comparing CsA and DHCsA for treating visceral leishmaniasis, researchers found that while CsA showed no significant inhibitory effect on intracellular amastigotes, DHCsA significantly inhibited both promastigotes and intracellular forms. However, it was also noted that DHCsA exhibited high cytotoxicity towards mouse macrophage cell lines (CC₅₀ values of 7.98 μM at 24 hours and 6.65 μM at 48 hours) .

Evaluation Against Toxoplasmosis

In another study focusing on Toxoplasma gondii, DHCsA was evaluated alongside other CsA derivatives devoid of immunosuppressive activity. The findings indicated that DHCsA could effectively target cyclophilins in T. gondii, providing a potential avenue for developing new treatments for toxoplasmosis without the adverse effects associated with traditional immunosuppressants .

Summary Table of Biological Activities

| Activity Type | Target Pathogen | IC₅₀ Values (μM) | CC₅₀ Values (μM) | Notes |

|---|---|---|---|---|

| Antileishmanial | Leishmania donovani | Promastigotes: 24h: 21.24 48h: 12.14 Intracellular Amastigotes: 24h: 5.23 48h: 4.84 | RAW264.7 Cells: 24h: 7.98 48h: 6.65 | Significant inhibition observed |

| Antitoxoplasmal | Toxoplasma gondii | Not specified | Not specified | Targets cyclophilins without immunosuppression |

Q & A

Q. How is Dihydrocyclosporin A structurally characterized, and what analytical techniques are critical for confirming its identity in experimental settings?

Methodological Answer: Dihydrocyclosporin A is structurally characterized using nuclear magnetic resonance (NMR) spectroscopy to resolve its hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl groups), and high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₆₂H₁₁₁N₁₁O₁₂). Comparative analysis with cyclosporin A is essential, as dihydrocyclosporin A arises from hydrogenation of the C₆-C₇ double bond in cyclosporin A . For reproducibility, ensure experimental protocols include solvent purity controls and calibration with reference standards .

Q. What synthetic routes are commonly employed to produce Dihydrocyclosporin A, and how can researchers validate reaction efficiency?

Methodological Answer: Dihydrocyclosporin A is synthesized via catalytic hydrogenation of cyclosporin A under controlled pressure (e.g., H₂ gas at 1–3 atm) using palladium-on-carbon (Pd/C) as a catalyst. Reaction efficiency is validated by monitoring the disappearance of the C₆-C₇ double bond via UV-Vis spectroscopy (λ ~ 210 nm) or thin-layer chromatography (TLC) with iodine staining . Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended to isolate the dihydro derivative .

Q. What analytical challenges arise when distinguishing Dihydrocyclosporin A from its parent compound, Cyclosporin A, and how are these resolved?

Methodological Answer: Key challenges include near-identical solubility profiles and overlapping chromatographic retention times. Researchers should employ reversed-phase HPLC with UV detection (210–220 nm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation. Confirmatory analysis via tandem mass spectrometry (MS/MS) is critical, as dihydrocyclosporin A lacks the unsaturated bond, yielding distinct fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of Dihydrocyclosporin A in immunosuppression studies, particularly in comparison to Cyclosporin A?

Methodological Answer: Use in vitro T-cell proliferation assays (e.g., mitogen-stimulated human peripheral blood mononuclear cells) with dose-response curves (1–1000 nM) to compare IC₅₀ values. Pair this with in vivo models (e.g., murine graft-versus-host disease) to assess pharmacokinetic differences. Ensure controls include cyclosporin A and vehicle-only groups. Statistical analysis should account for inter-sample variability (ANOVA with post-hoc Tukey tests) . Document all protocols in detail to meet reproducibility standards .

Q. What strategies are recommended to resolve contradictions in reported data on Dihydrocyclosporin A’s metabolic stability?

Methodological Answer: Contradictions often arise from differences in experimental matrices (e.g., liver microsomes vs. whole-cell systems). Address this by:

Q. How can computational modeling be integrated with experimental data to predict Dihydrocyclosporin A’s binding affinity for cyclophilin isoforms?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model interactions between dihydrocyclosporin A and cyclophilin A/B isoforms, guided by X-ray crystallographic data of cyclosporin A complexes. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Discrepancies between in silico and experimental results necessitate re-evaluation of force-field parameters or solvent effects .

Q. What experimental frameworks are critical for assessing Dihydrocyclosporin A’s stability in biological matrices during pharmacokinetic studies?

Methodological Answer:

- Sample Preparation: Spike dihydrocyclosporin A into plasma/serum and incubate at 37°C. Aliquot samples at timed intervals (0–24 h).

- Stability Metrics: Quantify degradation via LC-MS/MS, calculating half-life (t₁/₂) and degradation products.

- Controls: Include cyclosporin A as a comparator and protease inhibitors to rule out enzymatic interference.

Documentation must adhere to journal guidelines for experimental rigor .

Q. How should researchers structure a literature review to identify gaps in Dihydrocyclosporin A’s mechanistic studies?

Methodological Answer:

- Database Selection: Use PubMed, SciFinder, and Web of Science with search terms like "dihydrocyclosporin A AND immunosuppression" or "structure-activity relationship."

- Inclusion Criteria: Prioritize peer-reviewed articles from high-impact journals (e.g., Journal of Medicinal Chemistry) and exclude non-English or non-primary sources.

- Gap Analysis: Tabulate findings (e.g., Table 1) to highlight understudied areas, such as mitochondrial toxicity or off-target kinase interactions. Cite systematically using tools like EndNote to avoid omissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。